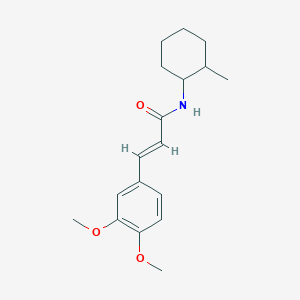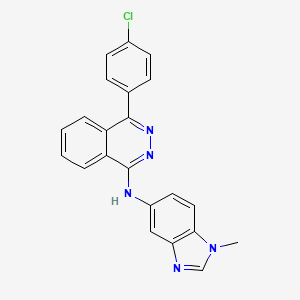
N-(3-chloro-4-fluorophenyl)-2-(2-pyrimidinylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-fluorophenyl)-2-(2-pyrimidinylthio)acetamide, commonly known as CF3-Pyrimidinylthioacetamide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery. It is a thioacetamide derivative that has shown promising results in various studies related to cancer, inflammation, and other diseases.
Mechanism of Action
The exact mechanism of action of CF3-Pyrimidinylthioacetamide is not fully understood. However, studies have shown that it can modulate the activity of certain enzymes and receptors, leading to the inhibition of cancer cell growth and the reduction of inflammation. CF3-Pyrimidinylthioacetamide has also been shown to improve cognitive function by enhancing the activity of certain neurotransmitters in the brain.
Biochemical and physiological effects
CF3-Pyrimidinylthioacetamide has been shown to have various biochemical and physiological effects. It can inhibit the activity of certain enzymes and receptors, leading to the inhibition of cancer cell growth and the reduction of inflammation. CF3-Pyrimidinylthioacetamide has also been shown to improve cognitive function by enhancing the activity of certain neurotransmitters in the brain. However, further studies are needed to fully understand the biochemical and physiological effects of CF3-Pyrimidinylthioacetamide.
Advantages and Limitations for Lab Experiments
CF3-Pyrimidinylthioacetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield and purity. It has also shown promising results in various studies related to cancer, inflammation, and other diseases. However, there are also some limitations to using CF3-Pyrimidinylthioacetamide in lab experiments. Its exact mechanism of action is not fully understood, and further studies are needed to fully understand its biochemical and physiological effects.
Future Directions
There are several future directions for the study of CF3-Pyrimidinylthioacetamide. Further studies are needed to fully understand its mechanism of action and its biochemical and physiological effects. Studies are also needed to determine its potential applications in the treatment of various diseases. Additionally, the synthesis method can be further optimized to achieve a higher yield and purity of the compound. Overall, CF3-Pyrimidinylthioacetamide has shown promising results in various studies and has the potential to be a valuable tool in drug discovery research.
Synthesis Methods
The synthesis of CF3-Pyrimidinylthioacetamide involves the reaction between 2-chloro-4-fluoroaniline and 2-mercaptopyrimidine in the presence of a base, followed by the reaction with chloroacetyl chloride. The resulting product is then treated with sodium methoxide to obtain CF3-Pyrimidinylthioacetamide. The synthesis method has been optimized to achieve a high yield and purity of the compound.
Scientific Research Applications
CF3-Pyrimidinylthioacetamide has been studied extensively for its potential applications in drug discovery. It has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and improving cognitive function. Studies have also shown that CF3-Pyrimidinylthioacetamide can modulate the activity of certain enzymes and receptors, making it a potential candidate for the treatment of various diseases.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-pyrimidin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN3OS/c13-9-6-8(2-3-10(9)14)17-11(18)7-19-12-15-4-1-5-16-12/h1-6H,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUKQBVTFOAUNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B5421417.png)
![ethyl 4-[2-(6-methylquinolin-5-yl)-1H-imidazol-1-yl]piperidine-1-carboxylate](/img/structure/B5421430.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-2-{[3-(4-methylphenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5421435.png)
![2-[2-(2-hydroxyethoxy)benzyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5421445.png)

![4-[2-(allyloxy)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5421459.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5421463.png)
![ethyl 1-[2-(3-bromophenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5421470.png)
![N-(4-bromophenyl)-3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]acrylamide](/img/structure/B5421485.png)



![N-isobutyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methylacetamide](/img/structure/B5421513.png)
![methyl 5-methyl-2-[({[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B5421514.png)
